2-Bromo-5-fluoro-3-iodobenzaldehyde
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Overview
Description
2-Bromo-5-fluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrFIO. It is a substituted benzaldehyde, featuring bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-iodobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the aldehyde group.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the aldehyde to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-5-fluoro-3-iodobenzoic acid, while reduction produces 2-Bromo-5-fluoro-3-iodobenzyl alcohol .
Scientific Research Applications
2-Bromo-5-fluoro-3-iodobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-fluoro-3-iodobenzaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodobenzaldehyde: Similar structure but lacks the fluorine atom.
5-Bromo-2-fluoro-3-iodobenzaldehyde: Similar structure but with different positions of the substituents.
Uniqueness
2-Bromo-5-fluoro-3-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H3BrFIO |
---|---|
Molecular Weight |
328.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |
InChI Key |
FVZFRCJUJDFHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)I)F |
Origin of Product |
United States |
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